H-Gly-DL-Pro-DL-Arg-DL-Pro-DL-Pro-DL-Glu-DL-Arg-DL-His-DL-Gln-DL-Ser-NH2
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Overview
Description
The compound H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2 is a peptide composed of ten amino acids Each amino acid in this sequence plays a specific role in the structure and function of the peptide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.
Industrial Production Methods
In industrial settings, the production of peptides like H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2 can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The process is optimized for large-scale production by adjusting reaction times, reagent concentrations, and purification methods.
Chemical Reactions Analysis
Types of Reactions
H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine or cysteine (if present).
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can break disulfide bonds, resulting in free thiol groups.
Scientific Research Applications
H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-OH: A similar peptide with a carboxyl group at the C-terminus instead of an amide group.
H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-ALA-NH2: A variant with alanine replacing serine at the C-terminus.
Uniqueness
H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2: is unique due to its specific sequence and the presence of an amide group at the C-terminus. This modification can influence the peptide’s stability, solubility, and interaction with molecular targets, making it distinct from other similar peptides.
Properties
IUPAC Name |
4-[[1-[1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[5-amino-1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78N20O14/c49-21-36(71)66-17-3-8-32(66)43(79)63-29(7-2-16-58-48(54)55)45(81)68-19-5-10-34(68)46(82)67-18-4-9-33(67)44(80)62-28(12-14-37(72)73)40(76)60-26(6-1-15-57-47(52)53)39(75)64-30(20-25-22-56-24-59-25)42(78)61-27(11-13-35(50)70)41(77)65-31(23-69)38(51)74/h22,24,26-34,69H,1-21,23,49H2,(H2,50,70)(H2,51,74)(H,56,59)(H,60,76)(H,61,78)(H,62,80)(H,63,79)(H,64,75)(H,65,77)(H,72,73)(H4,52,53,57)(H4,54,55,58) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLNWCQBOLBZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78N20O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1159.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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